

Unveiling the Molecular Architecture: A Technical Guide to Ethyl 4-oxoazepane-1-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-Oxoazepane-1-carboxylate

Cat. No.: B016648

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For researchers and professionals engaged in the intricate fields of medicinal chemistry and drug development, a comprehensive understanding of novel molecular scaffolds is paramount. This document provides a detailed technical overview of **Ethyl 4-oxoazepane-1-carboxylate**, a heterocyclic compound of interest, focusing on its chemical structure and systematic nomenclature as defined by the International Union of Pure and Applied Chemistry (IUPAC).

Chemical Identity and Nomenclature

The formal IUPAC name for the compound is **ethyl 4-oxoazepane-1-carboxylate**. This name systematically describes the molecule's composition: an azepane ring, which is a seven-membered saturated heterocycle containing one nitrogen atom. A ketone functional group is located at the 4th position of this ring, denoted by "4-oxo". Finally, an ethyl carboxylate group is attached to the nitrogen atom at position 1.

Parameter	Value
IUPAC Name	ethyl 4-oxoazepane-1-carboxylate
Molecular Formula	C ₉ H ₁₅ NO ₃
Canonical SMILES	CCOC(=O)N1CCCC(=O)CC1

While a dedicated entry for **Ethyl 4-oxoazepane-1-carboxylate** is not readily found in major chemical databases, its structure can be confidently inferred from its systematic name and the well-documented analogue, tert-butyl 4-oxoazepane-1-carboxylate.

Molecular Structure Visualization

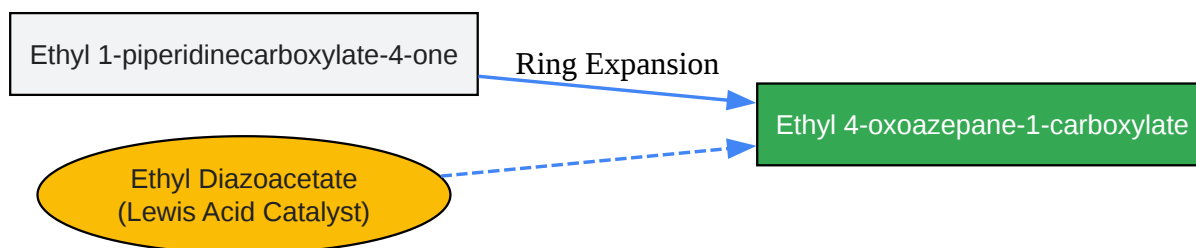
To facilitate a clearer understanding of the spatial arrangement of atoms and functional groups, a two-dimensional chemical structure diagram of **Ethyl 4-oxoazepane-1-carboxylate** has been generated using the Graphviz DOT language.

*Caption: 2D Chemical Structure of **Ethyl 4-oxoazepane-1-carboxylate**.*

Experimental Protocols

Detailed experimental protocols for the synthesis of **Ethyl 4-oxoazepane-1-carboxylate** are not readily available in published literature. However, a common synthetic route for analogous N-alkoxycarbonyl-4-oxoazepanes involves the ring expansion of a corresponding N-alkoxycarbonyl-piperidin-4-one. A plausible method would be the reaction of ethyl 1-piperidinecarboxylate-4-one with a diazomethane derivative, such as ethyl diazoacetate, in the presence of a Lewis acid catalyst. This approach is documented for the synthesis of the tert-butyl analogue.

Hypothetical Synthesis Workflow:



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*Caption: Proposed synthetic pathway for **Ethyl 4-oxoazepane-1-carboxylate**.*

This technical guide serves as a foundational resource for professionals requiring precise information on the chemical structure and nomenclature of **Ethyl 4-oxoazepane-1-**

carboxylate. The provided visualizations and data are intended to support further research and development activities within the pharmaceutical and chemical sciences.

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